molecular formula C12H10BrFN2OS B8319986 2-Bromo-N-(4-fluorobenzyl)-4-methylthiazole-5-carboxamide

2-Bromo-N-(4-fluorobenzyl)-4-methylthiazole-5-carboxamide

Cat. No.: B8319986
M. Wt: 329.19 g/mol
InChI Key: CQTRKGSINIWSNH-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-fluorobenzyl)-4-methylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H10BrFN2OS and its molecular weight is 329.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10BrFN2OS

Molecular Weight

329.19 g/mol

IUPAC Name

2-bromo-N-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C12H10BrFN2OS/c1-7-10(18-12(13)16-7)11(17)15-6-8-2-4-9(14)5-3-8/h2-5H,6H2,1H3,(H,15,17)

InChI Key

CQTRKGSINIWSNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)Br)C(=O)NCC2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of of 2-bromo-4-methylthiazole-5-carboxylic acid (2.00 g, 9.00 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (2.41 g, 12.6 mmol) and N,N-diisopropylethylamine (4.67 mL, 27.0 mmol) in tetrahydrofuran (40 mL) was added 1-hydroxybenzotriazole (1.70 g, 12.6 mmol). The resulting mixture was stirred at ambient temperature for 30 minutes and 4-fluorobenzylamine (1.43 mL, 12.6 mmol) was added. The reaction mixture was kept stirring at ambient temperature for 17 hours, then concentrated in vacuo. The residue was dissolved ethyl acetate and washed with water and brine. The organic solution was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was purified by column chromatography to afford 2-bromo-N-(4-fluorobenzyl)-4-methylthiazole-5-carboxamide in 81% yield (2.38 g): 1H NMR (300 MHz, CDCl3) δ 7.30-7.26 (m, 2H), 7.05-7.00 (m, 2H), 5.99-5.87 (m, 1H), 4.54 (d, J=5.7 Hz, 2H), 2.63 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.41 g
Type
reactant
Reaction Step One
Quantity
4.67 mL
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.43 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-4-methyl-thiazole-5-carboxylic acid (10.0 g, 45.0 mmol) in methylene chloride (200 mL) was added 4-fluoro-benzylamine (6.19 g, 49.5 mmol), benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (21.9 g, 49.5 mmol) and N,N-diisopropylethylamine (15.7 mL, 90.1 mmol) and the mixture was stirred under nitrogen at room temperature for 16 hr. The reaction mixture was diluted with methylene chloride (300 mL), washed with water (300 mL) and brine (2×200 mL). The organic phase was dried (Na2SO4) and evaporated. The residue was purified by flash chromatography over silica gel (methylene chloride:methanol, 95:5) to provide 2-bromo-4-methyl-thiazole-5-carboxylic acid 4-fluoro-benzylamide as a beige solid (13.5 g, 90% yield). MS (M+H)+=330; Rt=136 min.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.19 g
Type
reactant
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
15.7 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Part A. To a solution of 2-bromo-4-methyl-thiazole-5-carboxylic acid (10 g, 45.0 mmol, 1.0 equiv) and diisopropylethylamine (15.6 mL, 90.0 mmol, 2.0 equiv) in anhydrous dichloromethane (400 mL) was added benzotriazol-1-yloxytris-(dimethylamino)phosphonium hexafluorophosphate (BOP reagent, 22 g, 49.5 mmol, 1.1 equiv) and 4-fluorobenzylamine (5.7 mL, 49.5 mmol, 1.1 equiv). The resulting mixture was stirred at ambient temperature for 12 hr. The reaction mixture was diluted with dichloromethane, washed with water then brine, dried (Na2SO4), filtered and concentrated in vacuo. The crude product was purified by column chromatography [SiO2, ethyl acetate/hexanes, 10:90 to 40:60, v/v], followed by stirring in pentane and filtering the solid to afford 2-bromo-4-methyl-thiazole-5-carboxylic acid 4-fluoro-benzylamide (8.5 g, 57% yield). MS (M+H)+=330.1, Rt=1.36 min.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.6 mL
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a mixture of 2-bromo-4-methylthiazole-5-carboxylic acid (2.00 g, 9.00 mmol) in anhydrous tetrahydrofuran (40 mL) was added N,N-diisopropylethylamine (4.67 mL, 27.0 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (2.41 g, 12.6 mmol). The reaction mixture was stirred at ambient temperature for 30 minutes, followed by the addition of 1-hydroxybenzotriazole (1.70 g, 12.60 mmol) and (4-fluorophenyl)methanamine (2.50 g, 12.60 mmol). The reaction mixture was stirred at ambient temperature for 18 hours. The solvent was concentrated to half in vacuo. The residue was diluted with ethyl acetate (200 mL), washed sequentially with 10% aqueous hydrochloric acid (50 mL), saturated bicarbonate solution (50 mL) and brine (100 mL). The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was recrystallized in ethyl acetate and hexane to afford the title compound as a colorless solid (2.38 g, 81%): 1H NMR (300 MHz, CDCl3) δ 7.30-7.26 (m, 2H), 7.05-7.00 (m, 2H), 5.99-5.87 (m, 1H), 4.54 (d, J=5.7 Hz, 2H), 2.63 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.67 mL
Type
reactant
Reaction Step Two
Quantity
2.41 g
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Quantity
2.5 g
Type
reactant
Reaction Step Three
Yield
81%

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